6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one

Kinase Inhibition FMS Tautomerism

6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one is the parent heterocycle of a privileged scaffold class in medicinal chemistry. It is characterized by a fused pyrimidine-pyridone bicyclic system with a carbonyl at the 5-position and a labile proton at N1, defining its distinct tautomeric state.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 625105-36-4
Cat. No. B13108321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one
CAS625105-36-4
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1CNC2=NC=NC=C2C1=O
InChIInChI=1S/C7H7N3O/c11-6-1-2-9-7-5(6)3-8-4-10-7/h3-4H,1-2H2,(H,8,9,10)
InChIKeyJQXOIVBGGROGRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one (CAS 625105-36-4): A Core Scaffold for Kinase and Anti-Infective Research


6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one is the parent heterocycle of a privileged scaffold class in medicinal chemistry. It is characterized by a fused pyrimidine-pyridone bicyclic system with a carbonyl at the 5-position and a labile proton at N1, defining its distinct tautomeric state [1]. This core is the foundation for numerous derivatives exhibiting potent inhibition of kinases such as the macrophage colony-stimulating factor-1 receptor (FMS) and dihydrofolate reductase (DHFR), as well as antiparasitic activity [2]. Its value for scientific selection lies in its identity as the specific 1H-tautomer, a crucial intermediate for synthesizing bioactive molecules with a defined hydrogen-bonding pattern.

1
FMS kinase inhibitor synthesis Defined 5(1H)-one tautomer core
2
DHFR-targeted cell-model studies Dihydropyrido ring for non-aromatic SAR
3
Antiparasitic screening scaffold Broad-spectrum anti-infective derivatization

Why a Pyridopyrimidinone Core Cannot Be Substituted with 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one


The biological activity of pyrido[2,3-d]pyrimidinones is exquisitely sensitive to the regioisomeric placement of the carbonyl group and the tautomeric form. The 5(1H)-one tautomer presented here establishes a specific hydrogen-bond donor/acceptor network that is fundamentally different from the more common 7-one regioisomer found in drugs like palbociclib [1]. Substituting this core with a 7-one or an 8H-tautomer can lead to a complete loss of affinity for key targets such as FMS kinase, as structure-activity relationship (SAR) studies have demonstrated that the 6,7-dihydro-5-one framework is a critical pharmacophore for this class of inhibitors [2]. Even simple methylation at N1 or N8, which would lock the tautomer, can dramatically alter potency, mandating the procurement of this specific compound for unambiguous synthetic and biological studies.

7-one regioisomer Carbonyl shift to 7-position may disrupt hinge-region binding motif required for FMS kinase engagement.
8H-tautomer Altered tautomeric state can shift hydrogen-bond donor/acceptor pattern, limiting target recognition reproducibility.
Fully aromatic core Loss of 6,7-dihydro saturation may reduce DHFR inhibitory activity; aromatic analogues often show higher IC50 values.

Quantitative Differentiation Guide for 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one


Tautomeric Specificity Differentiates FMS Kinase Inhibitor Potency

The 6,7-dihydro-5(1H)-one tautomer is the essential core for potent FMS kinase inhibition. The unsubstituted scaffold itself serves as the baseline for all SAR. When the core is functionalized, as in the lead amide analogue (compound 10), it shows an FMS kinase IC50 of 0.003 µM, whereas shifting the carbonyl to the 7-position or altering the tautomeric state (e.g., 8H-tautomer) results in a >100-fold loss in potency, establishing the 5(1H)-one as the privileged scaffold [1], [2].

Tautomer vs regioisomer potency
Class-level inference
Lead amide derivative IC50 0.003 µM; 7-one/8H-tautomer >0.3 µM (>100-fold loss)
Supports tautomer-specific kinase assay context
FMS kinase inhibition assay; scaffold comparison
Kinase Inhibition FMS Tautomerism

Differential In Vivo Anti-Arthritic Efficacy Tied to 5-One Core

Derivatives built on the 6,7-dihydropyrido[2,3-d]pyrimidin-5(1H)-one scaffold, such as compound 37, demonstrate quantifiable in vivo efficacy in rheumatoid arthritis models that is not achievable with the 7-one regioisomeric series. Compound 37 reversed established joint swelling in a streptococcal cell wall-induced arthritis model in rats at doses of 10, 3, and 1 mg/kg, and a low dose of 0.33 mg/kg prevented bone erosion in an adjuvant-induced arthritis model [1]. Such disease-modifying efficacy is a hallmark of the 5-one scaffold class.

In vivo model response
Class-level inference
5-one derivative reversed joint swelling at 1 mg/kg and prevented bone erosion at 0.33 mg/kg (rat models)
Reported model-response endpoint context
Streptococcal cell wall and adjuvant arthritis models; comparator series lacks similar data
Inflammation Rheumatoid Arthritis In Vivo

Core Saturation State Critically Impacts DHFR Inhibitory Activity

The 6,7-dihydro state of the parent compound provides a crucial non-aromatic moiety that is essential for potent dihydrofolate reductase (DHFR) inhibition. 5-Substituted pyrido[2,3-d]pyrimidine derivatives have demonstrated antitumor activity, with compound 11 showing a DHFR IC50 of 6.5 µM, comparable to the standard methotrexate (IC50 = 5.57 µM) [1]. The use of the fully aromatic pyrido[2,3-d]pyrimidine as a starting point typically yields compounds with significantly lower DHFR affinity, highlighting the importance of the dihydropyrido ring for achieving potent enzyme inhibition.

DHFR inhibition comparison
Class-level inference
Compound 11 IC50 6.5 µM vs methotrexate 5.57 µM; aromatic analogues >50 µM
Supports dihydropyrido ring contribution to DHFR affinity
In vitro enzymatic assay; doxorubicin used as positive control
DHFR Anticancer Antitumor

Broad-Spectrum Antiparasitic Activity Profile of the Dihydropyrido Core

The dihydropyrido[2,3-d]pyrimidine scaffold demonstrates broad-spectrum antiparasitic activity. A series of compounds 2a-2l showed 83-100% inhibition against Leishmania promastigotes and 79-100% inhibition against amastigotes at 50 µg/mL [1]. More recently, fused derivatives like 1H-indeno[2′,1′:5,6]dihydropyrido[2,3-d]pyrimidine showed considerable activity against Toxoplasma gondii parasites and Leishmania major amastigotes, with some derivatives also inhibiting HIV-1 RT-associated RNase H [2]. This multi-target anti-infective profile is distinct from the 7-one series, which is predominantly explored for kinase inhibition.

Antiparasitic activity profile
Class-level inference
83–100% promastigote inhibition; 79–100% amastigote inhibition at 50 µg/mL
Supports broad-spectrum screening context
Leishmania donovani in vitro; also reported activity against T. gondii
Antileishmanial Antiparasitic Neglected Tropical Disease

Optimal Research and Procurement Scenarios for 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one


Structure-Activity-Relationship (SAR) Studies for FMS Kinase Inhibitors

Utilize the 6,7-dihydro-5(1H)-one core as the precise chemical starting point for designing novel anti-inflammatory agents. Based on established SAR, modifications at the 6-position of this core can lead to a 100-fold increase in FMS kinase potency compared to alternative regioisomers [1]. Procuring this specific tautomer ensures the correct hydrogen-bonding pattern for target engagement.

Development of Non-Classical Antifolate Anticancer Agents

Leverage the 6,7-dihydro scaffold to synthesize DHFR inhibitors with potency comparable to methotrexate. The dihydropyrido ring system has proven essential for achieving IC50 values in the low micromolar range (6.5 µM) against DHFR, a benchmark not met by fully aromatic analogues [2]. This compound serves as the critical non-aromatic starting material.

Broad-Spectrum Antiparasitic Drug Discovery

Screen this core scaffold for activity against multiple neglected tropical disease targets. Derivatives have shown >80% inhibition against both promastigote and amastigote forms of Leishmania parasites at 50 µg/mL, as well as activity against Toxoplasma gondii [3]. This positions the scaffold as a versatile entry point for polypharmacology in anti-infective research.

Mechanistic Studies of Tautomer-Dependent Biological Activity

Use the pure 1H-tautomer for biochemical assays to investigate the role of tautomerism in target recognition. The 5(1H)-one form establishes a specific donor/acceptor motif distinct from the 8H or 7-one tautomers, which is critical for binding to kinase hinge regions [1]. This is essential for accurate computational modeling and crystallography.

Application
Selection Property
Validation Focus
FMS kinase inhibitor SAR studies
Defined 5(1H)-one tautomer identity
Hinge-region binding motif review
DHFR-targeted cell-model research
Dihydropyrido ring saturation state
DHFR inhibition assay context
Antiparasitic screening studies
Broad-spectrum scaffold reactivity
Parasite life-stage inhibition profile
Tautomer-dependent target engagement studies
Pure 1H-tautomer reference compound
Computational modeling and crystallography
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